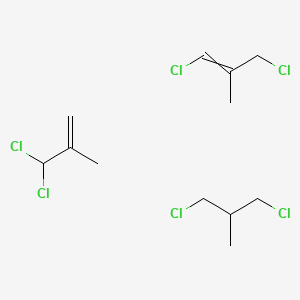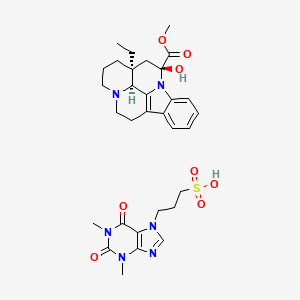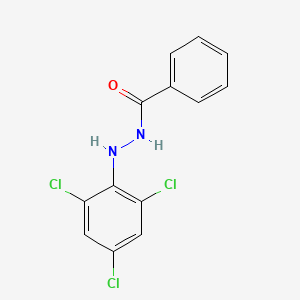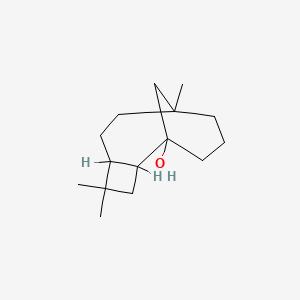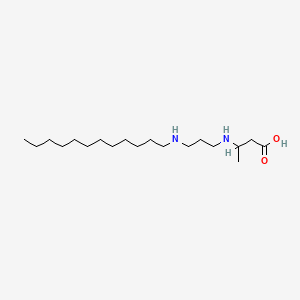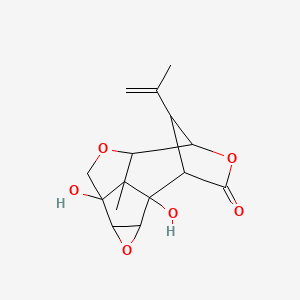
Corianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corianin is a sesquiterpene lactone containing an epoxide group and two tertiary hydroxy groups. It is isolated from the fruits of Coriaria ruscifolia and Coriaria japonica . This compound is known for its diverse biological activities, including anti-inflammatory and antibacterial properties .
Mechanism of Action
Target of Action
Corianin is a sesquiterpene lactone that has been isolated from the fruits of Coriaria ruscifolia . It shows antibacterial activity against S. aureus and S. epidermis
Mode of Action
It is known for its antibacterial activity , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic processes within the plant cells. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria, leading to their death
Result of Action
Its known antibacterial activity suggests that it may cause cellular damage or death in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: Corianin can be synthesized through various chemical reactions involving sesquiterpene lactonesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the fruits of Coriaria ruscifolia and Coriaria japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Corianin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the epoxide and hydroxy groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Corianin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of natural product-based insecticides and pharmaceuticals
Comparison with Similar Compounds
Corianin is unique among sesquiterpene lactones due to its specific structural features, including the epoxide group and tertiary hydroxy groups. Similar compounds include:
13-O-Acetylthis compound: A derivative of this compound with an acetyl group.
Tutin: Another sesquiterpene lactone with similar biological activities.
2-O-Acetyltutin: A derivative of Tutin with an acetyl group.
Coriatin: A related compound with similar structural features.
These compounds share similar biological activities but differ in their specific chemical structures and properties.
Properties
CAS No. |
35481-77-7 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one |
InChI |
InChI=1S/C15H18O6/c1-5(2)6-7-12(16)20-8(6)9-13(3)14(17,4-19-9)10-11(21-10)15(7,13)18/h6-11,17-18H,1,4H2,2-3H3/t6?,7-,8-,9-,10-,11+,13+,14-,15+/m1/s1 |
InChI Key |
IKTUZVAVHCTHSU-ZUXGVNTCSA-N |
SMILES |
CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C |
Isomeric SMILES |
CC(=C)C1[C@@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)O)C |
Canonical SMILES |
CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C |
Synonyms |
corianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Corianin and where is it found?
A1: this compound is a sesquiterpene lactone found in several species of the Coriaria genus, including Coriaria japonica, Coriaria sinica, and Coriaria nepalensis [, , ]. These plants are known to contain various toxic sesquiterpene lactones [, ].
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C15H18O6 [, ]. Its structure is closely related to other picrotoxane sesquiterpenes like Tutin and Coriatin [, ]. The structure was elucidated using spectroscopic methods, including NMR, and confirmed through chemical synthesis [, ].
Q3: Are there any analytical methods available for detecting and quantifying this compound?
A3: Yes, a highly sensitive and accurate method using ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) has been developed for determining this compound levels in plasma and urine []. This method employs a solid-phase extraction technique and achieves a low limit of detection, making it suitable for toxicological purposes.
Q4: What is the relationship between this compound and other picrotoxane sesquiterpenes?
A5: this compound shares a core structure with other picrotoxane sesquiterpenes like Tutin, Coriatin, and Picrotoxinin [, , , ]. This structural similarity suggests they might share biosynthetic pathways and potentially exhibit overlapping biological activities. Researchers have successfully synthesized this compound from Picrotoxinin, highlighting their close chemical relationship and offering insights into potential structure-activity relationships [].
Q5: How does this compound contribute to the toxicity of Coriaria species?
A6: While the exact mechanisms are still being investigated, this compound, alongside other sesquiterpene lactones in Coriaria, is thought to contribute to the plant's toxicity [, ]. These compounds are known to affect the central nervous system in mammals, potentially leading to poisoning upon ingestion [].
Q6: Have there been any studies on the stability of this compound?
A7: There is limited information available specifically regarding the stability of this compound under various conditions [, ]. Further research is needed to understand its stability profile, which is crucial for potential applications and development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


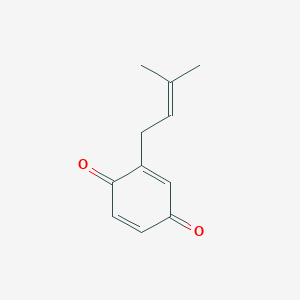

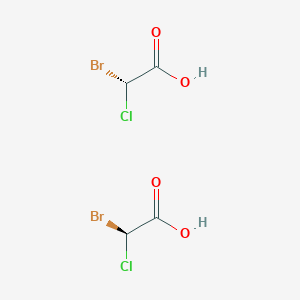
![1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole](/img/structure/B1206383.png)

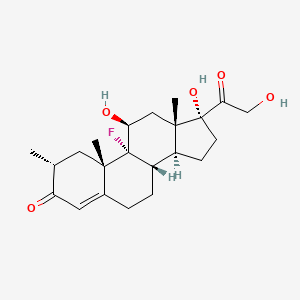
![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)
